molecular formula C6H3FO2S B1401594 5-Fluoro-2,3-thiophenedicarboxaldehyde CAS No. 1015071-22-3

5-Fluoro-2,3-thiophenedicarboxaldehyde

Cat. No. B1401594
CAS RN: 1015071-22-3
M. Wt: 158.15 g/mol
InChI Key: UHZWVDHHMHBMDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of FTCA has been studied in various scientific research areas . It has been used in the synthesis of Pentacene- and Anthradithiophene- Fluorene Conjugated Copolymers via Suzuki Reactions .


Molecular Structure Analysis

FTCA is a derivative of thiophene, a five-membered aromatic ring, and a dicarboxylic acid. The molecular formula of FTCA is C6H3FO2S .


Chemical Reactions Analysis

FTCA undergoes aldol reaction with (4 aS,9 R,9 aR,10 S)-11- (propan-2-ylidene)-2,3,4 a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .


Physical And Chemical Properties Analysis

FTCA is a fibrous crystal with a melting point of 41-44°C . Its molecular weight is 158.15 g/mol .

Scientific Research Applications

1. Synthesis and Biological Properties

5-Fluoro-2,3-thiophenedicarboxaldehyde has been instrumental in the synthesis of fluorinated analogs, like norepinephrines, with distinct biological properties. For instance, fluorine substitution can alter the phenolic acidities of these compounds, impacting their adrenergic agonist properties in biological systems (Kirk et al., 1979).

2. Applications in Condensation Reactions

The compound has been used to produce condensation products with amines and active methylene compounds. Its derivatives have been synthesized using specific chemical procedures, contributing to the development of diverse chemical structures (Sone, 1964).

3. Antimicrobial Activity

Derivatives of 5-Fluoro-2,3-thiophenedicarboxaldehyde, such as Schiff bases, have been synthesized and tested for their antimicrobial activity. Some of these derivatives have exhibited notable effectiveness, suggesting their potential use in antimicrobial applications (Puthran et al., 2019).

4. Anticancer Research

In anticancer research, fluorinated benzaldehydes derived from 5-Fluoro-2,3-thiophenedicarboxaldehyde have been used to synthesize stilbenes similar to combretastatins. These compounds have shown promising in vitro anticancer properties, highlighting their potential in cancer therapy (Lawrence et al., 2003).

5. Tuning Electronic Properties in Polymers

The compound has been utilized in the preparation of materials like 3-Fluoro-4-hexylthiophene, contributing to the tuning of electronic properties in conjugated polythiophenes. This application is significant in the field of materials science, particularly for electronic and optoelectronic devices (Gohier et al., 2013).

6. Radiopharmaceutical Design

Thiophenes, including those derived from 5-Fluoro-2,3-thiophenedicarboxaldehyde, have found applications in radiopharmaceutical chemistry. They have been used in the design of dopamine uptake inhibitors, demonstrating the potential for substituting benzene rings in pharmacological compounds (Kilbourn, 1989).

Safety and Hazards

FTCA is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

5-fluorothiophene-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZWVDHHMHBMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743678
Record name 5-Fluorothiophene-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-thiophenedicarboxaldehyde

CAS RN

1015071-22-3
Record name 5-Fluorothiophene-2,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2,3-thiophenedicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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